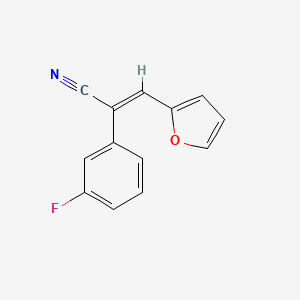![molecular formula C21H20ClNO4 B4980646 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one, also known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in cancer treatment.
Mechanism of Action
2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one works by inhibiting the activity of the EGFR tyrosine kinase, which is a key signaling pathway involved in cell growth and proliferation. By blocking this pathway, 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one prevents cancer cells from growing and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In addition, 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one is that it is a highly specific inhibitor of the EGFR tyrosine kinase, which means that it does not affect other signaling pathways in the cell. This makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation of 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the use of 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one in combination with other drugs to enhance its effectiveness in cancer treatment. Finally, there is interest in studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes, and the potential use of 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one in these contexts.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one involves several steps, starting with the reaction of 2-chloroacetophenone with ethyl 2-bromoacetate to form 2-(2-chlorophenyl)-3-ethoxycarbonyl-4H-chromen-4-one. This intermediate is then reacted with morpholine and sodium hydride to produce 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one, which is the final product.
Scientific Research Applications
2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one has been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
2-(2-chlorophenyl)-3-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c22-17-7-3-1-5-15(17)20-21(26-14-11-23-9-12-25-13-10-23)19(24)16-6-2-4-8-18(16)27-20/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSEQUEVISAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenoxy)ethyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4980574.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)

![5-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4980617.png)
![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![N-cyclohexyl-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4980638.png)

![N-(3,4-difluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4980662.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980670.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B4980677.png)
